Sodium butyrate-1-13C

Isotopic purity Mass spectrometry NMR quantification

Metabolic flux studies demand position-specific ¹³C labeling to distinguish acetyl-CoA derived from carboxyl vs. methyl carbons. Sodium butyrate-1-13C (CAS 62601-04-1) delivers M+1 mass shift at 99 atom % ¹³C enrichment, enabling absolute quantification by LC-MS and real-time hyperpolarized MRS. • Resolves β-oxidation pathway flux and TCA cycle anaplerosis with unambiguous C-1 carbon tracing. • Water-soluble sodium salt for direct cell culture supplementation without organic co-solvents. • Lot-specific COA supports GLP/ISO 17025 compliance for LC-MS/MS assay validation.

Molecular Formula C4H7NaO2
Molecular Weight 111.08 g/mol
CAS No. 62601-04-1
Cat. No. B1603088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium butyrate-1-13C
CAS62601-04-1
Molecular FormulaC4H7NaO2
Molecular Weight111.08 g/mol
Structural Identifiers
SMILESCCCC(=O)[O-].[Na+]
InChIInChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i4+1;
InChIKeyMFBOGIVSZKQAPD-VZHAHHFWSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Butyrate-1-13C: Metabolic Tracer


Sodium Butyrate-1-13C (CAS 62601-04-1) is a position‑specific, stable‑isotope labelled short‑chain fatty acid sodium salt where the carboxyl carbon (C‑1) is enriched with 13C to 99 atom % . The compound has molecular formula CH3CH2CH2¹³COONa, a molecular weight of 111.08 g·mol⁻¹, and exhibits a mass shift of M+1 relative to unlabelled sodium butyrate . It serves as a chemically defined tracer for the initial carbon of butyrate in β‑oxidation, acetyl‑CoA production, tricarboxylic acid (TCA) cycle anaplerosis, and ketogenesis, enabling absolute quantification and pathway‑specific flux measurements by NMR, LC‑MS and hyperpolarized ¹³C magnetic resonance spectroscopy (MRS) [1].

Why Alternative Isotopologues Cannot Substitute Sodium Butyrate-1-13C


The isotopic label at the C‑1 position is not an interchangeable commodity. Unlabelled sodium butyrate (CAS 156‑54‑7) provides no mass‑shift handle for LC‑MS or ¹³C enrichment for NMR, rendering absolute quantification of butyrate‑derived carbon flux impossible. Sodium butyrate-2-13C or butyrate-4-13C label different carbon atoms, producing distinct isotopologue patterns that report on different metabolic branch points. Sodium butyrate-13C4 (M+4) labels every carbon, which compromises the ability to distinguish between partially and fully labelled acetyl‑CoA units generated by β‑oxidation . Position‑specific labelling is mandatory when the analytical readout depends on the fate of the carboxyl carbon—the carbon that is lost first during decarboxylation and determines the labelling pattern of acetyl‑CoA, CO2, ketone bodies and TCA‑cycle intermediates [1]. Sodium propionate-1-13C, while sharing the C‑1 label, has a different chain length (C3 vs C4) and thus different β‑oxidation stoichiometry, making it unsuitable for studies of butyrate metabolism. Choosing the correct isotopologue is therefore a critical procurement decision that directly determines whether the experimental data can answer the biological question posed.

Sodium Butyrate-1-13C: Differentiation from Closest Analogs


Enhanced Isotopic Enrichment Minimizes Background

Sigma‑Aldrich Sodium Butyrate-1-13C (Product No. 292656) is certified at 99 atom % 13C isotopic purity . Competing products from Aladdin (S346178) and Beyotime (Y024749) are specified at 98 atom % 13C abundance . The 1 atom % difference corresponds to a residual 12C fraction of 1% vs. 2%—a factor of two lower unlabelled background in the Sigma‑Aldrich product. This directly reduces isotopic dilution of the tracer pool and increases signal‑to‑noise in ¹³C NMR and isotopologue‑resolved LC‑MS analyses, particularly critical when measuring low‑abundance metabolites or small fractional enrichments.

Isotopic purity Mass spectrometry NMR quantification

Mass Shift Enables Acetyl-CoA Pool Discrimination

Sodium Butyrate-1-13C exhibits a mass shift of M+1 (Δm/z = +1.00335 Da) . In contrast, Sodium Butyrate-13C4 (CAS 312623‑84‑0) displays M+4 (Δm/z ≈ +4.01340 Da) . When [1-13C]butyrate is used as a tracer, β‑oxidation produces only one labelled acetyl‑CoA unit per butyrate molecule; the second acetyl‑CoA unit is unlabelled, enabling clear discrimination of the two acetyl‑CoA pools by mass spectrometry [1]. With [13C4]butyrate, both acetyl‑CoA units are fully labelled, obscuring the stoichiometric origin of acetyl‑CoA carbons entering the TCA cycle. This property is essential for quantifying metabolic compartmentalization and cataplerotic fluxes.

β-oxidation Isotopologue profiling Mass spectrometry

Hyperpolarized 13C MRS for In Vivo Flux Quantification

Following injection of hyperpolarized [1-13C]butyrate in rats, in vivo cardiac 13C spectra revealed a significant overall effect of nutritional state on the ratios of acetoacetate to butyrate and glutamate to butyrate (two‑way ANOVA, n = 6 per group) [1]. Co‑injection with hyperpolarized [1-13C]pyruvate demonstrated competition for acetyl‑CoA production, as evidenced by significant changes in [13C]bicarbonate (−48%), [1-13C]acetylcarnitine (+113%), and [5-13C]glutamate (−63%) following fasting [2]. The position‑specific labelling at C‑1 is required for hyperpolarization (the storage of hyperpolarization is longest at carbonyl carbons) and for unambiguous assignment of metabolic products: without the C‑1 label, the acetyl‑CoA‑derived signals cannot be resolved from the parent substrate.

Hyperpolarized 13C Cardiac metabolism In vivo MRS

Chemical Purity and Stoichiometric Reliability

Sigma‑Aldrich Sodium Butyrate-1-13C (292656) is supplied with a chemical purity specification of ≥98% (by titration or HPLC) in addition to the 99 atom % 13C enrichment . A number of lower‑cost commercial offerings provide 98 atom % enrichment but only 98% chemical purity . The combination of 99 atom % isotopic enrichment and ≥98% chemical purity ensures that the total potential interfering carbon from impurities and unlabelled material is below approximately 3% of total carbon, whereas the 98%/98% products may have up to 4% impurity/12C contamination. For flux studies requiring precise carbon balancing (e.g., quantifying butyrate → CO2 conversion vs. incorporation into biomass), the lower impurity burden translates into improved mass balance closure.

Chemical purity Method validation Cell culture

COA Traceability for Lot-to-Lot Consistency

Sigma‑Aldrich provides a batch‑specific Certificate of Analysis (COA) for product 292656, accessible online by lot number, detailing both isotopic and chemical purity results . This is a documented quality system compliant with ISO 9001. In contrast, several alternative suppliers do not offer publicly accessible batch‑level COAs or provide only generic specification sheets [1]. For regulated laboratory environments (GLP, GMP, clinical trial support) or multi‑centre studies, traceable lot‑specific documentation is a formal requirement that directly impacts supplier qualification. Procurement decisions that ignore this dimension can result in reagent rejection upon audit, causing project delays.

Reproducibility Quality control Procurement

Aqueous Solubility for Cell-Culture and Enzyme Assay Compatibility

The sodium salt form of butyrate‑1-13C is freely soluble in water and aqueous buffers, a property that is essential for cell‑culture‑based metabolic tracing and in vitro enzyme assays [1]. The free acid (butyric acid‑1-13C, CAS 38765‑83‑2) is a liquid at room temperature with limited water miscibility and requires organic co‑solvents (e.g., DMSO or ethanol) that can independently perturb cellular metabolism or denature enzymes. While the sodium salt and the free acid contain the identical [1-13C]‑label, the sodium salt avoids confounding solvent‑induced metabolic effects, a consideration that is frequently overlooked during procurement.

Aqueous solubility Cell culture Enzymatic assay

Sodium Butyrate-1-13C: Key Research and Industrial Applications


Real-Time Measurement of Cardiac Fatty Acid Oxidation

Hyperpolarized [1-13C]butyrate MRS is the only non‑invasive method to quantify cardiac fatty acid oxidation flux in real time. The technique has demonstrated that fasting induces a 113% increase in [1-13C]acetylcarnitine signal and a 48% decrease in [13C]bicarbonate, revealing the competition between pyruvate and butyrate for acetyl‑CoA production [1]. The C‑1 position label is mandatory both for hyperpolarization lifetime and for unambiguous spectral assignment.

Gut-Host Metabolic Flux Quantification by LC-MS

Sodium Butyrate-1-13C (M+1) permits LC‑MS‑based quantification of butyrate absorption, first‑pass hepatic metabolism, and incorporation into host TCA‑cycle intermediates. The M+1 mass shift allows absolute quantification of tracer‑derived carbon in portal and systemic blood, a capability that uniformly labelled [13C4]butyrate cannot provide for acetyl‑CoA pool discrimination .

Short-Chain Fatty Acid Tracing in Cancer Cell Culture

The water‑soluble sodium salt form enables direct addition to cell culture medium without organic co‑solvents. This avoids artifact‑inducing solvent effects and supports high‑throughput 13C‑tracing experiments in colonocyte and hepatocyte models [2]. The 99 atom % 13C enrichment ensures that tracer‑derived labelling is not confounded by excessive natural‑abundance background, a critical parameter when measuring low‑turnover metabolic pathways.

Certified Reference Material for Analytical Method Validation

The lot‑specific Certificate of Analysis (COA) provided for Sigma‑Aldrich product 292656 satisfies the documentary requirements of GLP and ISO 17025 accredited laboratories . In contrast to generic reagent‑grade material, this level of traceability supports method validation, instrument qualification, and inter‑laboratory comparability for LC‑MS/MS assays of short‑chain fatty acids in biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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